

comparing m-Phenylenediacetic acid and p-Phenylenediacetic acid in MOFs

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Compound of Interest

Compound Name: *m*-Phenylenediacetic acid

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An In-Depth Comparative Guide to **m-Phenylenediacetic Acid** and p-Phenylenediacetic Acid in Metal-Organic Frameworks

Introduction: The Critical Role of Isomeric Linkers in MOF Design

Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, are synthesized through the self-assembly of metal ions or clusters with organic linkers. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and ultimately, its functional properties. Isomeric linkers, which share the same chemical formula but differ in the spatial arrangement of their functional groups, offer a subtle yet powerful tool for fine-tuning MOF structures and properties. This guide provides a comprehensive comparison of two such isomeric linkers: **m-Phenylenediacetic acid** (*m*-H₂PDA) and **p-Phenylenediacetic acid** (*p*-H₂PDA). We will delve into how the seemingly minor shift of a carboxylic acid group from the meta to the para position profoundly influences the resultant MOF's structure, stability, and performance in various applications.

Structural and Conformational Analysis of **m**-H₂PDA and **p**-H₂PDA

The fundamental difference between *m*-H₂PDA and *p*-H₂PDA lies in the substitution pattern on the benzene ring. In *m*-H₂PDA, the two acetic acid moieties are positioned at a 120° angle to each other, leading to a bent or "V-shaped" conformation. Conversely, the 180° separation in *p*-

H₂PDA results in a linear and more rigid geometry. This seemingly simple geometric variance has profound implications for the coordination chemistry and network topology of the resulting MOFs.

The flexibility of the acetate arms in both linkers also allows for a variety of coordination modes with metal centers, including monodentate, bidentate chelating, and bidentate bridging. The interplay between the linker's geometry and its coordination flexibility gives rise to a diverse range of MOF architectures, from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers.

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